3-(2-Furanyl)-2-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furanyl)-2-pentenoate is an organic compound that features a furan ring attached to a pentenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furanyl)-2-pentenoate typically involves the reaction of furfural with acetone under aldol condensation conditions. This reaction is catalyzed by a base, such as sodium hydroxide, and results in the formation of the desired product through the formation of a carbon-carbon double bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Furanyl)-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid.
Reduction: Reduction of the double bond can yield 3-(2-Furanyl)-pentanoate.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 3-(2-Furanyl)-pentanoate.
Substitution: Halogenated furanyl-pentenoates.
Scientific Research Applications
3-(2-Furanyl)-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(2-Furanyl)-2-pentenoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pentenoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)-2-propenal: Similar structure but with an aldehyde group instead of a pentenoate group.
Furan-2-carboxylic acid: Oxidized form of the compound.
2-Furanacrolein: Another furan derivative with different functional groups
Uniqueness
3-(2-Furanyl)-2-pentenoate is unique due to its combination of a furan ring and a pentenoate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9O3- |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-(furan-2-yl)pent-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-7(6-9(10)11)8-4-3-5-12-8/h3-6H,2H2,1H3,(H,10,11)/p-1 |
InChI Key |
GNCAZEPMRIZSEM-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=CC(=O)[O-])C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.